2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride

Description

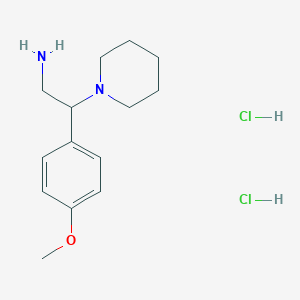

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.2ClH/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16;;/h5-8,14H,2-4,9-11,15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEUYSYTJZSTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N2CCCCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 4-methoxyphenylacetonitrile with piperidine in the presence of a suitable catalyst. The resulting intermediate is then hydrolyzed to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed:

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in organic synthesis reactions.

Biology: In biological research, this compound may be used to study the effects of methoxyphenyl groups on biological systems. It can also be employed in the development of new drugs or therapeutic agents.

Medicine: This compound has potential applications in the pharmaceutical industry. It can be used as a precursor for the synthesis of drugs that target specific biological pathways or receptors.

Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism by which 2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The methoxy group can enhance the compound's ability to penetrate biological membranes, while the piperidine ring can interact with various receptors or enzymes.

Molecular Targets and Pathways:

Receptors: The compound may bind to specific receptors in the body, leading to biological responses.

Enzymes: It can inhibit or activate certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Key Structural Features

The compound shares structural similarities with other dihydrochloride salts featuring substituted ethylamine backbones and nitrogenous heterocycles. Key analogues include:

Impact of Structural Variations

- Ring Size : Piperidine (6-membered) and pyrrolidine (5-membered) rings differ in basicity and steric effects. Piperidine’s larger ring may enhance receptor binding compared to pyrrolidine .

- Substituents : The 4-methoxy group increases lipophilicity and may influence metabolic stability compared to halogenated (e.g., 4-chloro) or unsubstituted phenyl groups .

- Dihydrochloride Salt : Enhances aqueous solubility, critical for bioavailability in pharmacological applications .

Physicochemical Properties

Limited data are available for the primary compound, but derived properties and comparisons with analogs include:

Pharmacological and Toxicological Profiles

- This compound: No specific data available.

- 4-(Diphenylmethoxy)piperidine Hydrochloride : Acute toxicity reported as "harmful" upon exposure, though chronic effects are undocumented .

- 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-yl)-ethylamine dihydrochloride : Marketed for medicinal use, implying rigorous toxicity profiling .

Regulatory Status

- This compound : Discontinued commercial status limits regulatory oversight .

- 4-(Diphenylmethoxy)piperidine Hydrochloride : Complies with Chinese IECSC regulations; safety data sheets highlight handling precautions .

- Levocetirizine Dihydrochloride : Pharmacopeial standards (e.g., PF 43(1)) ensure quality control for clinical use .

Biological Activity

2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride (CAS No. 1093199-31-5) is a chemical compound that exhibits potential biological activity, particularly in pharmacological applications. Its structure features a methoxy group on a phenyl ring, a piperidine ring, and an ethylamine moiety, which contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H22Cl2N2O |

| Molecular Weight | 303.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. The methoxy group enhances membrane permeability, while the piperidine ring facilitates binding to specific targets.

Potential Molecular Targets:

- Receptors: This compound may interact with sigma receptors (σRs), which are implicated in various physiological processes including neuroprotection and modulation of neurotransmitter systems such as glutamate and dopamine .

- Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Pharmacological Studies

Research indicates that compounds structurally similar to this compound can exhibit significant biological activities:

- Antidepressant Effects: Compounds with similar piperidine structures have shown promise in modulating serotonin receptors, which could lead to antidepressant effects .

- Neuroprotective Properties: The interaction with sigma receptors suggests potential neuroprotective roles, particularly in conditions like Alzheimer's disease .

- Anticholinesterase Activity: Some derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Sigma Receptors: A study focused on the effects of sigma receptor ligands demonstrated that they can modulate neuronal firing rates and protect against excitotoxicity, indicating potential therapeutic applications for neurodegenerative disorders .

- AChE Inhibition Study: Research into piperidine derivatives revealed that modifications can significantly enhance AChE inhibition, suggesting that similar modifications to this compound could yield compounds with improved efficacy against Alzheimer's disease .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | AChE Inhibition IC50 (μM) | Sigma Receptor Affinity |

|---|---|---|

| This compound | Not specified | Potentially high |

| WAY 100635 | 0.95 | High |

| Other piperidine derivatives | Varies | Varies |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethylamine dihydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves coupling a 4-methoxyphenyl precursor with a piperidine-containing intermediate, followed by salt formation with HCl. Key steps include:

- Nucleophilic substitution : Reacting a halogenated methoxyphenyl compound with piperidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .

- Salt formation : Treating the free base with concentrated HCl in ethanol to precipitate the dihydrochloride salt .

Optimization strategies: - Catalysts : Palladium-based catalysts (e.g., Pd/C) can enhance coupling efficiency .

- Temperature control : Maintaining 60–80°C during substitution minimizes side reactions .

- Solvent selection : Dichloromethane with triethylamine as a base improves reaction homogeneity .

Yield improvements are achieved via iterative pH adjustments during crystallization and purity checks via TLC .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity by identifying proton environments (e.g., methoxy group at δ 3.8 ppm, piperidine protons at δ 1.5–2.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for pharmacological studies) .

- Mass Spectrometry (MS) : ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 293) and isotopic patterns .

- Elemental Analysis : Quantifies C, H, N, and Cl content to confirm stoichiometry of the dihydrochloride salt .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl vapors during salt formation .

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .

- Skin contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .

- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search : Density Functional Theory (DFT) calculates transition states to identify energetically favorable pathways for nucleophilic substitution .

- Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. acetonitrile) to minimize byproducts .

- Machine Learning (ML) : Train models on existing piperidine synthesis data to predict optimal molar ratios and reaction times .

- Molecular Dynamics (MD) : Simulate crystallization processes to improve salt formation efficiency .

Q. What strategies are recommended for resolving contradictory data regarding the biological activity of this compound across different experimental models?

Methodological Answer:

- Orthogonal Assays : Cross-validate results using diverse methods (e.g., enzyme inhibition assays vs. cell viability tests) to rule out model-specific artifacts .

- Dose-Response Analysis : Test a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to account for variability in cell lines or animal models .

- Structural Confirmation : Re-characterize the compound in disputed studies to ensure batch-to-batch consistency .

Q. How does the dihydrochloride salt form influence solubility and pharmacokinetics compared to the free base?

Methodological Answer:

Q. What are the challenges in scaling up synthesis from laboratory to pilot plant scale, and how can these be mitigated?

Methodological Answer:

- Heat Management : Exothermic reactions require jacketed reactors with precise temperature control to prevent runaway conditions .

- Purification : Replace column chromatography with continuous crystallization or centrifugal partition chromatography for large batches .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Regulatory Compliance : Follow ICH Q11 guidelines for critical parameter identification (e.g., solvent residuals, particle size) .

Q. How do structural modifications on the piperidine or methoxyphenyl moieties affect pharmacological profiles in SAR studies?

Methodological Answer:

- Piperidine Modifications :

- N-substitution : Adding methyl groups (e.g., 3,5-dimethylpiperidine) increases selectivity for serotonin receptors, as seen in radioligand binding assays .

- Methoxyphenyl Modifications :

- Halogenation : Introducing bromine at the para position (as in structural analogs) enhances blood-brain barrier penetration in murine models .

- Methodology :

- Molecular Docking : Predict binding affinities to target proteins (e.g., GPCRs) using AutoDock Vina .

- In Vivo Efficacy : Compare modified compounds in behavioral assays (e.g., forced swim test for antidepressant activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.